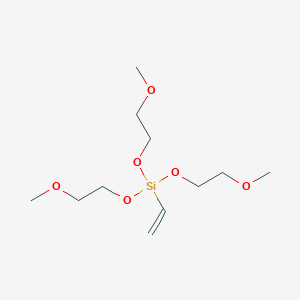
2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine
Overview
Description
“2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the linear formula C11H13FN2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C11H13FN2 . Its InChI code is 1S/C11H13FN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7 .Physical and Chemical Properties Analysis
“this compound” is a white solid with a special odor . It is stable at room temperature but can degrade under light . It is soluble in organic solvents such as ether and acetone, but insoluble in water .Scientific Research Applications
Derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, a closely related compound, have been found to inhibit the Staphylococcus aureus NorA efflux pump, which could potentially restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).
Novel 2-(1H-indol-3-yl) derivatives exhibited in vitro antibacterial and antifungal activities against various microorganisms. These compounds were synthesized through chemical modifications and their structures were confirmed by spectral data (Kumbhare et al., 2013).
Cu(II) complexes with ligands including 2-(1H-indol-3-yl) derivatives demonstrated good DNA binding propensity and displayed low toxicity for cancer cell lines, indicating potential use in cancer therapy (Kumar et al., 2012).
Research on serotonin receptors in pregnant human myometrium identified specific agonists and antagonists, including derivatives of 1H-indole-3-ethanamine, which could target novel uterotonic therapies (Cordeaux et al., 2009).
N-Desmethyltriptans, synthesized from 2-[5-substituted-1H-indole-3-yl]ethanamines, were developed through an efficient method, potentially contributing to the understanding of tryptan metabolites (Mittapelli et al., 2009).
Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from 2-(1H-indol-3-yl)ethanamine, showed promising antibacterial and antifungal activities (Pejchal et al., 2015).
Nickel ferrite nanoparticles were utilized in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones, derived from 2-(5-fluoro-1H-indol-1-yl)ethanamine, showing both anti-oxidant and anti-microbial activity (Rao et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXQDWYYFLLDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274484 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-45-4 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















